molecular formula C12H18N2O B14788290 3-Phenyl-2-(propan-2-ylamino)propanamide

3-Phenyl-2-(propan-2-ylamino)propanamide

Cat. No.: B14788290
M. Wt: 206.28 g/mol
InChI Key: YWDQUEFUMRVVNR-UHFFFAOYSA-N
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Description

3-Phenyl-2-(propan-2-ylamino)propanamide is an organic compound with the molecular formula C12H18N2O It is a derivative of propanamide, featuring a phenyl group and an isopropylamino group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-(propan-2-ylamino)propanamide can be achieved through several methods. One common approach involves the amidation of primary nitroalkanes. For example, the reaction of a nitroalkane with an amine under specific conditions can yield the desired amide . Another method involves the condensation of urea and propanoic acid, followed by dehydration to form the amide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(propan-2-ylamino)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

3-Phenyl-2-(propan-2-ylamino)propanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(propan-2-ylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-2-(propan-2-ylamino)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-phenyl-2-(propan-2-ylamino)propanamide

InChI

InChI=1S/C12H18N2O/c1-9(2)14-11(12(13)15)8-10-6-4-3-5-7-10/h3-7,9,11,14H,8H2,1-2H3,(H2,13,15)

InChI Key

YWDQUEFUMRVVNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(CC1=CC=CC=C1)C(=O)N

Origin of Product

United States

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